molecular formula C11H14FNO3S2 B2730801 [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride CAS No. 2094368-49-5

[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride

Cat. No.: B2730801
CAS No.: 2094368-49-5
M. Wt: 291.36
InChI Key: VTFLFFYFXRUXFB-UHFFFAOYSA-N
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Description

[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride is a complex organic compound with the molecular formula C11H14FNO3S2 and a molecular weight of 291.36 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride involves multiple steps, typically starting with the preparation of thiophene derivatives. Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives.

For the piperidine ring, recent advances in synthesis involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methanesulfonyl fluoride group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemistry

In chemistry, [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a valuable tool for probing enzyme mechanisms and developing enzyme inhibitors.

Medicine

Its unique structure and reactivity profile make it a promising lead compound for the development of new therapeutics, particularly in the areas of anti-inflammatory and anticancer research .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its thiophene ring system is particularly valuable for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Mechanism of Action

The mechanism of action of [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active sites of enzymes, thereby inhibiting their activity . This mechanism is similar to that of other sulfonyl fluoride-based inhibitors, which are known to target serine proteases and other enzymes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure and have applications in anticancer and anti-atherosclerotic research.

    Piperidine Derivatives: Compounds such as substituted piperidines, spiropiperidines, and piperidinones share structural similarities and are widely used in pharmaceutical research.

Uniqueness

The uniqueness of [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride lies in its combination of a thiophene ring, a piperidine ring, and a methanesulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

[1-(thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S2/c12-18(15,16)8-9-3-1-5-13(7-9)11(14)10-4-2-6-17-10/h2,4,6,9H,1,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFLFFYFXRUXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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